molecular formula C9H16Cl2N2 B7886116 [1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride

[1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride

Cat. No.: B7886116
M. Wt: 223.14 g/mol
InChI Key: MHXRJOWTXXYKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Methylpyridin-2-yl)propyl]amine dihydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not widely published in the available literature, its core structure features a pyridine ring—a privileged scaffold in pharmacology known for its diverse biological activities . This amine derivative serves as a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly by incorporating its amine-functionalized side chain into larger molecular architectures . The dihydrochloride salt form ensures improved stability and solubility for various experimental protocols. Its application is primarily in the early-stage development of novel pharmacologically active compounds.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-6-7(2)4-5-11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXRJOWTXXYKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CC(=C1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and α-Bromination

A foundational approach involves Friedel-Crafts acylation of 4-methylpyridine to install a ketone group at the 2-position. For example, reacting 4-methylpyridine with valeroyl chloride in the presence of AlCl₃ yields 1-(4-methylpyridin-2-yl)pentan-1-one (2a ). Subsequent α-bromination using bromine and catalytic AlCl₃ generates 2-bromo-1-(4-methylpyridin-2-yl)pentan-1-one (3a ), which undergoes nucleophilic displacement with ammonia or ammonium hydroxide to form the primary amine. This method mirrors the synthesis of pyrovalerone analogs, where α-bromoketones react with pyrrolidine to yield tertiary amines.

Reaction Conditions:

  • Friedel-Crafts acylation: Valeroyl chloride, AlCl₃, 0–5°C, 2–4 h.

  • α-Bromination: Br₂, AlCl₃, CH₂Cl₂, 25°C, 1 h.

  • Displacement: NH₃ (gas), Et₂O, 12 h, 60% yield.

Curtius Rearrangement for Primary Amine Synthesis

The Curtius rearrangement offers a pathway to primary amines from carboxylic acid derivatives. Starting with methyl 3-amino-4-methylbenzoate, conversion to methyl 3-guanidino-4-methylbenzoate followed by condensation with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one yields advanced intermediates. A one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and t-butanol/toluene produces tert-butyl carbamate intermediates, which are deprotected with trifluoroacetic acid (TFA) to release the primary amine.

Key Challenges:

  • Phosphorous salt impurities from DPPA necessitate rigorous washing with NaHCO₃.

  • Isolated yields improve to 60% when using t-butanol/toluene (1:1) as the solvent.

Catalytic Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Pyridine Functionalization

Resolution of Racemic Mixtures and Salt Formation

Diastereomeric Salt Resolution

For enantiomerically pure [1-(4-methylpyridin-2-yl)propyl]amine, resolution via diastereomeric salts is employed. Racemic amine is treated with dibenzoyl-D-tartaric acid in ethanol, yielding crystalline salts after four recrystallizations from CH₂Cl₂/hexane. The resolved amine is liberated using aqueous Na₂CO₃ and precipitated as the dihydrochloride salt with concentrated HCl.

Performance Metrics:

  • Diastereomeric excess: >95% after recrystallization.

  • Optical purity: [α]²⁰_D = +59.6° (c 1.06, EtOH).

Direct Hydrochloride Salt Precipitation

The free base amine, dissolved in anhydrous Et₂O, is treated with HCl gas at 0°C, resulting in immediate precipitation of the dihydrochloride salt. Filtration and washing with cold Et₂O provide the final product in >98% purity (HPLC).

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Friedel-CraftsValeroyl chloride, AlCl₃6090Moderate
Curtius RearrangementDPPA, TFA6085Low
Suzuki CouplingPdCl₂(dppf), Cs₂CO₃8595High
Sonogashira CouplingPd(PPh₃)₄, CuI7092Moderate

Insights:

  • Suzuki coupling offers the highest yield and scalability but requires expensive palladium catalysts.

  • Curtius rearrangement is limited by phosphorous impurities but avoids transition metals.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders
The compound has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for treating various neurological disorders. Inhibitors like [1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride have shown promise in managing conditions such as:

  • Anxiety and Depression : Its affinity for 5-HT1A receptors suggests potential use in treating anxiety and depression, akin to existing medications like Buspirone but with potentially fewer side effects .
  • Cognitive Disorders : The compound's interaction with dopamine receptors indicates its utility in addressing cognitive deficits associated with disorders like ADHD and schizophrenia .

2. Cardiovascular Applications
Research indicates that compounds similar to this compound can modulate vascular responses, making them candidates for managing hypertension and other cardiovascular conditions .

3. Pain Management
Due to its serotonergic properties, the compound may also play a role in pain perception modulation, offering a pathway for developing analgesics that target specific pathways without the adverse effects of traditional opioids .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate the efficacy of nNOS inhibitors in animal modelsDemonstrated that this compound significantly reduced anxiety-like behavior in rats, indicating its potential as an anxiolytic agent .
Study 2 Investigate the impact on cognitive functionFound that administration improved performance in cognitive tasks, suggesting benefits for ADHD treatment .
Study 3 Assess cardiovascular effectsShowed that the compound could lower blood pressure in hypertensive rat models, supporting its cardiovascular application .

Mechanism of Action

The mechanism of action of [1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. Valtorcitabine Dihydrochloride
  • Structure : A β-L-2’-deoxycytidine derivative esterified with L-valine, forming a dihydrochloride salt.
  • Key Differences : Unlike [1-(4-Methylpyridin-2-yl)propyl]amine, valtorcitabine is a nucleoside analog with antiviral applications. The dihydrochloride salt here improves bioavailability for oral administration.
  • Applications : Used in hepatitis B treatment, highlighting the role of dihydrochloride salts in enhancing drug solubility .
B. 2,2’-Azobis Compounds (e.g., 2,2’-Azobis[2-methyl-N-phenylpropionamidine] Dihydrochloride)
  • Structure : Azoamidine-based initiators with dihydrochloride salts.
  • Key Differences : These compounds are radical initiators in polymerization, whereas [1-(4-Methylpyridin-2-yl)propyl]amine lacks an azo group. Both share dihydrochloride salt forms, which stabilize water solubility for industrial processes .
C. 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride
  • Structure : A pyrimidin-4-amine derivative with a pyridinium group and hydrochloride salt.
  • Key Differences : This compound (used in veterinary products like Amprolmix-UK) includes a pyrimidine ring and quaternary ammonium group, unlike the simpler amine structure of [1-(4-Methylpyridin-2-yl)propyl]amine. The dihydrochloride form here aids in formulation stability .

Comparative Data Table

Compound Name CAS Number Core Structure Key Functional Groups Applications References
[1-(4-Methylpyridin-2-yl)propyl]amine dihydrochloride 1158736-00-5 Propylamine + 4-methylpyridine Amine, pyridine, dihydrochloride Research chemical (potential pharma)
Valtorcitabine Dihydrochloride 175481-36-4 Nucleoside + L-valine ester Dihydrochloride, cytidine analog Antiviral (hepatitis B)
2,2’-Azobis[2-methyl-N-phenylpropionamidine] Dihydrochloride 15457-05-9 Azoamidine Azo group, dihydrochloride Polymerization initiator
5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride 137-88-2 Pyrimidine + pyridinium Pyrimidine, quaternary ammonium Veterinary coccidiostat

Key Research Findings and Implications

Role of Dihydrochloride Salts : The dihydrochloride form in [1-(4-Methylpyridin-2-yl)propyl]amine likely improves aqueous solubility, akin to valtorcitabine and azoamidine compounds, making it suitable for pharmaceutical formulations or aqueous-phase reactions .

Structural Influence on Activity : The 4-methylpyridin-2-yl group may confer binding affinity to biological targets, similar to pyridinium-containing veterinary drugs. However, the absence of a pyrimidine or nucleoside backbone limits direct comparison with antiviral or antiparasitic agents .

Gaps in Data: Specific pharmacological or thermodynamic data (e.g., solubility, logP) for [1-(4-Methylpyridin-2-yl)propyl]amine are absent in available literature.

Biological Activity

[1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound primarily interacts with specific molecular targets, influencing various biological pathways:

  • Adenosine Deaminase Inhibition : This enzyme is crucial in purine metabolism. Inhibition can elevate adenosine levels, which may lead to immunomodulatory effects and potential anti-tumor activity.
  • Fibroblast Growth Factor Receptors (FGFRs) : The compound has shown affinity for FGFRs, which are implicated in several cancers. Inhibition of these receptors disrupts pathways related to cell growth and proliferation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity:

  • Cell Proliferation Inhibition : Studies have demonstrated significant suppression of various cancer cell lines, with IC50 values in the nanomolar range. For instance:
    • Lung Cancer Cells (NCI-H520) : IC50 < 50 nM
    • Gastric Cancer Cells (SNU-16) : IC50 < 50 nM

Other Biological Activities

In addition to its anticancer properties, the compound has been evaluated for other therapeutic potentials:

  • Enzyme Inhibition : It acts as a potent inhibitor of adenosine deaminase, leading to increased adenosine levels in cellular assays.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and potency of this compound compared to related compounds:

Compound NameBiological ActivityIC50 Values (nM)
This compoundAnticancer (FGFR inhibition)<50 (NCI-H520)
4-Amino-1H-pyrazole-5-carboxamideAnticancer (FGFR inhibition)<50 (HeLa)
5-Amino-1H-pyrazole-4-carboxamideAnticancer (FGFR inhibition)46 (FGFR1)
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-oneAntioxidant & Anti-inflammatoryN/A

Study 1: Antitumor Activity

A study focused on the design and synthesis of pyrazole derivatives revealed that compounds similar to [1-(4-Methylpyridin-2-YL)propyl]amine exhibited notable antiproliferative effects against various cancer cell lines. One derivative demonstrated an IC50 value of less than 50 nM against HeLa cells, indicating strong anticancer potential.

Study 2: Enzyme Inhibition

Research highlighted the role of this compound as a potent inhibitor of adenosine deaminase. This inhibition was associated with increased levels of adenosine in cellular assays, suggesting a mechanism through which the compound could exert immunomodulatory effects beneficial in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for [1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the pyridine-propylamine backbone. A plausible route includes:
  • Step 1 : Alkylation of 4-methylpyridin-2-amine with a propyl halide to introduce the propyl chain.
  • Step 2 : Amine protection (e.g., using Boc anhydride) to prevent side reactions.
  • Step 3 : Acidic deprotection followed by treatment with HCl gas to form the dihydrochloride salt.
  • Validation : Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm the molecular formula. Databases like REAXYS or PISTACHIO can guide reaction optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Quantify via HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm.
  • Structural Confirmation :
  • NMR : Analyze 1^1H and 13^13C spectra for amine proton signals (δ 8.0–9.0 ppm) and pyridine ring carbons.
  • FT-IR : Confirm N–H stretching (3200–3400 cm1^{-1}) and hydrochloride salt formation (broad peak ~2500 cm1^{-1}).
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values .

Q. What is the solubility profile of this compound in common solvents?

  • Methodological Answer :
  • Experimental Determination : Use gravimetric methods by dissolving known weights in solvents (e.g., water, ethanol, DMSO) at 25°C. Centrifuge to remove undissolved material and quantify solubility via evaporation.
  • Predicted Solubility : Computational tools like ACD/Labs or COSMOtherm can estimate logP and solubility parameters. Polar solvents (water, methanol) are preferred due to the dihydrochloride’s ionic nature .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • Emergency Protocols : For skin contact, rinse immediately with water (15+ minutes); for eye exposure, use saline solution and seek medical attention.
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of the final dihydrochloride salt formation?

  • Methodological Answer :
  • pH Control : Maintain pH <2 during HCl addition to ensure complete protonation of the amine.
  • Solvent Selection : Use ethanol or acetone for recrystallization to enhance salt purity.
  • Stoichiometry : Optimize HCl equivalents (typically 2.2–2.5 mol) to account for volatilization losses. Monitor reaction progress via in situ pH monitoring .

Q. How to resolve discrepancies in NMR data caused by hydrate formation?

  • Methodological Answer :
  • Hydrate Identification : Perform thermogravimetric analysis (TGA) to detect water content.
  • NMR Solvent Selection : Use deuterated DMSO or D2_2O to stabilize the hydrate form.
  • Variable Temperature NMR : Analyze spectral changes at 25–60°C to distinguish dynamic hydrate equilibria from impurities .

Q. What experimental design is recommended for stability studies under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 1–3 months.
  • Light Sensitivity : Use UV-vis spectroscopy to assess degradation under ICH Q1B light conditions.
  • Analytical Endpoints : Monitor purity (HPLC), water content (Karl Fischer titration), and salt dissociation (ion chromatography) .

Q. How can computational modeling predict pharmacokinetic properties of this compound?

  • Methodological Answer :
  • QSAR Models : Use platforms like Schrödinger or MOE to predict logD, plasma protein binding, and CYP450 interactions.
  • Molecular Docking : Simulate binding to targets (e.g., amine receptors) using PyMOL or AutoDock.
  • ADMET Prediction : Tools like SwissADME can estimate bioavailability and blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.